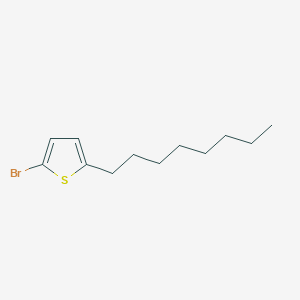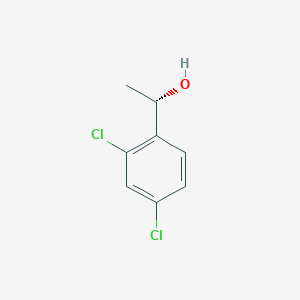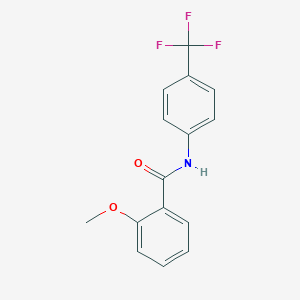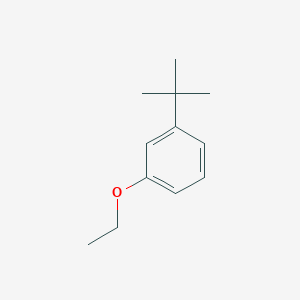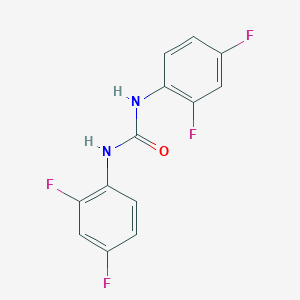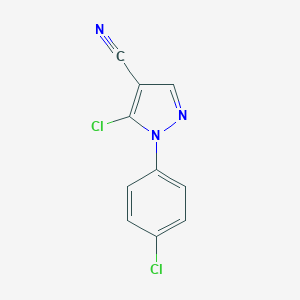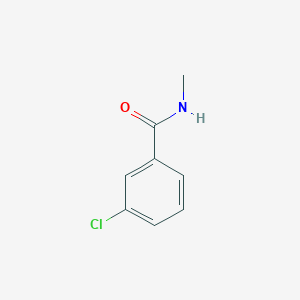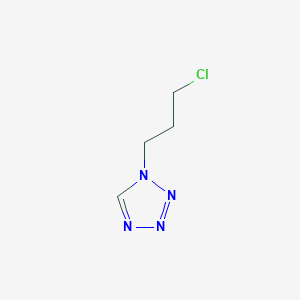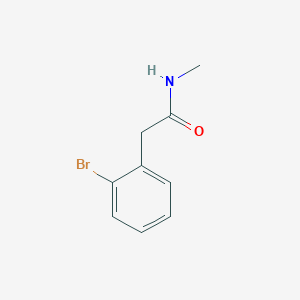
((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol (hereafter referred to as ((2R,3S)-3-DBDS) is an organic compound that has been studied for its potential applications in the biomedical and pharmaceutical fields. This compound is a chiral secondary alcohol, and has been used in the synthesis of various compounds and as a starting material for the development of new drugs. In addition, ((2R,3S)-3-DBDS) has been used in the laboratory for a variety of research purposes, including the study of biochemical and physiological effects.
科学的研究の応用
((2R,3S)-3-DBDS) has been used in numerous laboratory studies. For example, it has been used to study the mechanism of action of various drugs and compounds, as well as to investigate the biochemical and physiological effects of these compounds. In addition, ((2R,3S)-3-DBDS) has been used in the synthesis of various compounds, including those used in drug development. It has also been used to study the stereochemistry of organic compounds and to investigate the effects of chiral molecules on biological systems.
作用機序
The mechanism of action of ((2R,3S)-3-DBDS) is not yet fully understood. However, it is known that this compound is a chiral secondary alcohol, and it is believed that its chiral structure is important for its biological activity. It is also believed that the compound can interact with various proteins and enzymes in the body, and that these interactions can lead to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2R,3S)-3-DBDS) have been studied in several laboratory studies. It has been found to have a variety of effects on the body, including the stimulation of cell growth, the activation of certain enzymes, and the inhibition of certain proteins. In addition, ((2R,3S)-3-DBDS) has been found to have anti-inflammatory and anti-cancer properties, as well as to have the potential to be used in the treatment of certain neurological disorders.
実験室実験の利点と制限
The use of ((2R,3S)-3-DBDS) in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and can be obtained from various sources. Second, it is a chiral secondary alcohol, which means that it can be used to study the effects of chiral molecules on biological systems. Finally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds.
However, there are also some limitations to the use of ((2R,3S)-3-DBDS) in laboratory experiments. First, the compound is relatively unstable, and can degrade over time. Second, it has not yet been fully characterized, and the exact mechanism of action is not yet known. Finally, it is not yet known if the compound is safe for human consumption, and further research is needed in this area.
将来の方向性
Given the potential applications of ((2R,3S)-3-DBDS), there are many potential future directions for research. First, further research is needed to fully characterize the compound and to understand its mechanism of action. Second, more studies are needed to investigate the safety of the compound for human consumption. Third, further research could be done to investigate the potential applications of ((2R,3S)-3-DBDS) in the treatment of various diseases and disorders. Finally, further research is needed to explore the potential of this compound as a starting material for the development of new drugs.
合成法
The synthesis of ((2R,3S)-3-DBDS) can be accomplished through several different methods. The most common method involves the reaction of 2,3-dihydrofuran-2-ylmethanol with tert-butyldiphenylsilyl chloride in the presence of anhydrous pyridine. This reaction yields a mixture of the desired ((2R,3S)-3-DBDS) and the corresponding (2S,3R)-3-DBDS isomer. The two isomers can then be separated using a variety of techniques, such as chromatographic separation.
特性
IUPAC Name |
[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTVVVZXWWKUKA-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

